2-Methanesulfonyl-2-methylpropan-1-amine

Description

2-Methanesulfonyl-2-methylpropan-1-amine is an organic compound characterized by a branched propane backbone substituted with a methanesulfonyl group (-SO₂CH₃) and an amine (-NH₂) at the 1- and 2-positions, respectively. The compound’s molecular formula is C₅H₁₃NO₂S, with a molecular weight of 151.07 g/mol (free base) or 187.53 g/mol (hydrochloride salt). The methanesulfonyl group imparts polarity and electron-withdrawing effects, influencing its solubility, stability, and reactivity compared to similar amines.

Properties

IUPAC Name |

2-methyl-2-methylsulfonylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-5(2,4-6)9(3,7)8/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSYLPNQMALDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249028-10-1 | |

| Record name | 2-methanesulfonyl-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Methanesulfonyl-2-methylpropan-1-amine, also known as 2-MSA, is a compound that has garnered attention for its potential biological activities. It is characterized by a sulfonamide functional group, which is often associated with various pharmacological effects. This article explores the biological activity of 2-MSA, including its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

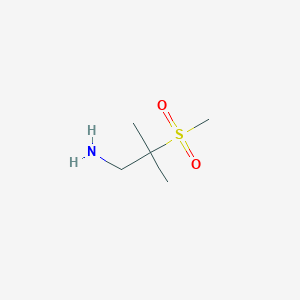

The chemical structure of 2-MSA can be represented as follows:

This compound features a methanesulfonyl group attached to a branched amine, which contributes to its unique reactivity and biological interactions.

The biological activity of 2-MSA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds and participate in nucleophilic addition reactions, which may modulate biochemical pathways. This interaction is crucial for its potential role as an enzyme inhibitor or modulator.

Biological Activity Overview

Research on 2-MSA has indicated several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 2-MSA may exhibit antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Cellular Effects : Studies have shown that 2-MSA can influence cell proliferation and apoptosis in various cell lines.

Antimicrobial Studies

A study conducted on the antimicrobial effects of 2-MSA revealed significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Enzyme Inhibition Assays

In vitro assays have demonstrated that 2-MSA can inhibit enzymes such as carbonic anhydrase and certain kinases. The inhibition constants (Ki) were calculated, indicating the potency of the compound.

| Enzyme | Ki (µM) |

|---|---|

| Carbonic Anhydrase | 15 |

| Protein Kinase A | 25 |

Case Studies

Several case studies have investigated the therapeutic potential of 2-MSA:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of 2-MSA in treating skin infections caused by resistant strains of bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Cell Lines : Research involving various cancer cell lines showed that treatment with 2-MSA led to increased apoptosis rates, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Methanesulfonyl Group vs. Aromatic Substitutions: The methanesulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to aromatic substituents (e.g., ethylphenyl in or indole in ).

- Amine Position and Basicity : The primary amine in this compound contrasts with secondary or tertiary amines in analogs (e.g., Phenpromethamine ). The electron-withdrawing sulfonyl group likely lowers the amine’s basicity (predicted pKa < 9) compared to Phenpromethamine’s pKa of 9.99 .

Physicochemical Properties

- Solubility : The methanesulfonyl group increases water solubility relative to aromatic analogs like 1-(4-ethylphenyl)-2-methylpropan-1-amine (liquid form ).

- Stability : Sulfonamides are generally resistant to hydrolysis under mild conditions but may degrade in strong acids/bases. This contrasts with sulfinamides (e.g., intermediates in ), which are more reactive due to a lower sulfur oxidation state.

Research Findings and Gaps

- Biological Activity: Limited data exist on the target compound’s bioactivity. Structural analogs with aromatic groups (e.g., indole ) show CNS activity, but the sulfonyl group may redirect applications toward non-CNS targets.

- Safety Data : Standard amine-handling protocols apply (e.g., skin/eye protection ), though the sulfonyl group may reduce volatility and inhalation risks compared to volatile amines.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methanesulfonyl-2-methylpropan-1-amine typically involves:

- Introduction of the methanesulfonyl group (–SO2CH3) onto a suitable alkyl precursor.

- Subsequent amination to introduce the 2-methylpropan-1-amine moiety.

- Purification steps such as recrystallization or salt formation to isolate the final product.

This approach is consistent with preparation methods of sulfonyl alkylamines used as pharmaceutical intermediates, as described in patent literature.

Detailed Preparation Method from Patent Literature

A representative preparation method involves the following steps:

Step 1: Preparation of Sulfonyl Alkyl Intermediate

- A sulfonyl alkyl precursor such as 2’-(methyl sulfone) ethyl methylbenzenesulfonate is reacted with an amine source.

- The reaction is carried out under controlled temperature (below 35°C) with slow addition of reagents.

- Thin layer chromatography (TLC) is used to monitor the disappearance of starting materials.

- The reaction mixture is washed with water and dried over anhydrous sodium sulfate.

- After filtration and concentration, the intermediate is obtained as an oil or crystalline solid.

- Recrystallization from ethanol yields a white crystalline sulfonyl alkylamine intermediate with a melting point around 59–60°C.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic proton signals (e.g., 1H NMR in CDCl3: aromatic protons at 7.33 ppm, methyl sulfone protons at 3.64 ppm, and amine protons at 3.03 ppm).

Step 2: Catalytic Hydrogenation to Form the Amine

- The sulfonyl alkyl intermediate is dissolved in ethanol.

- Raney Nickel catalyst is added, and the mixture is subjected to hydrogenation under 20 atm pressure at 50°C.

- The reaction is monitored by TLC until complete conversion.

- Post-reaction filtration and concentration yield the 2-(amino) ethyl methyl sulfone oil component.

- This intermediate can be converted to its hydrochloride salt by treatment with ethanolic hydrogen chloride under stirring for 1 hour, followed by filtration.

Alternative Synthetic Approaches and Considerations

While the patent method above is the most direct and well-documented approach, related synthetic strategies for sulfonyl alkylamines include:

- Activation of hydroxyl groups on precursor molecules to facilitate substitution with sulfonyl groups.

- Use of sulfonyl chlorides or sulfonate esters as electrophilic sulfonyl donors.

- Direct amination of sulfonylated alkyl halides or sulfonate esters.

- Catalytic hydrogenation or reduction of protected amine intermediates to yield the free amine.

These methods emphasize control of reaction conditions such as temperature, solvent choice, and catalyst to maximize yield and purity.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Monitoring Method | Yield/Outcome | Characterization |

|---|---|---|---|---|---|

| Sulfonylation | 2’-(methyl sulfone) ethyl methylbenzenesulfonate, amine source | <35°C | TLC | 92 g white crystals (recrystallized) | 1H NMR (CDCl3): aromatic and methyl sulfone peaks |

| Catalytic Hydrogenation | Raney Ni, H2 (20 atm), ethanol | 50°C | TLC | Oil component of 2-(amino) ethyl methyl sulfone | Used for subsequent salt formation |

| Salt Formation | 2-(amino) ethyl methyl sulfone, ethanolic HCl | Room temp | pH monitoring | 2-(amino) ethyl methyl sulfone hydrochloride salt | Isolated by filtration |

Research Findings and Analytical Characterization

- The NMR data reported in the patent confirm the expected chemical shifts for the methanesulfonyl and amine groups, consistent with the proposed structure.

- The recrystallized intermediate exhibits a sharp melting point indicating high purity.

- The hydrogenation step efficiently converts protected amine intermediates to the free amine without over-reduction or side reactions.

- Salt formation improves the stability and handling of the amine product for further pharmaceutical applications.

Summary and Expert Notes

- The preparation of this compound is reliably achieved via sulfonylation of an alkyl precursor followed by catalytic hydrogenation.

- Reaction monitoring by TLC and characterization by 1H NMR are critical for ensuring reaction completion and product identity.

- The use of Raney Nickel under hydrogen pressure is effective for amine deprotection.

- Final product isolation as a hydrochloride salt enhances stability and usability.

- The described method aligns with industrial pharmaceutical intermediate synthesis standards, offering good yields and reproducibility.

Q & A

Q. Advanced

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides nanogram-level sensitivity using multiple reaction monitoring (MRM) transitions.

- Derivatization techniques : Pre-column labeling with dansyl chloride enhances detectability in UV or fluorescence detectors .

- Internal standardization : Stable isotope-labeled analogs (e.g., -methyl derivatives) correct for matrix effects .

How can researchers address discrepancies in spectral data interpretation for this compound derivatives?

Advanced

Discrepancies often stem from tautomerism or dynamic stereochemistry. Solutions include:

- Variable-temperature NMR : Identifies conformational equilibria by observing signal splitting at low temperatures.

- Computational modeling : Density Functional Theory (DFT) simulations predict - and -NMR shifts to validate experimental data .

- Cross-validation with crystallography : Resolves ambiguities in spatial arrangements, particularly for chiral centers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.